Technical Monograph: N-(4-Aminophenyl)-4-(sec-butoxy)benzamide
Technical Monograph: N-(4-Aminophenyl)-4-(sec-butoxy)benzamide
The following technical guide details the chemical identity, synthesis, and application of N-(4-Aminophenyl)-4-(sec-butoxy)benzamide (CAS 1020055-89-3). This monograph is structured for research scientists and process chemists, focusing on the compound's role as a high-value intermediate in medicinal chemistry (specifically antifungal and kinase inhibitor scaffolds) and advanced materials (liquid crystals).[1]
[1]
Chemical Identity & Structural Significance[1][2][3][4][5][6]
N-(4-Aminophenyl)-4-(sec-butoxy)benzamide is a functionalized benzanilide derivative characterized by a central amide linker connecting a 4-(sec-butoxy)phenyl "tail" and a 4-aminophenyl "head."[1] Its structure combines a lipophilic, sterically hindered ether group with a reactive nucleophilic amine, making it a versatile building block.[1]
Core Data
| Property | Specification |
| CAS Number | 1020055-89-3 |
| Chemical Name | N-(4-Aminophenyl)-4-(1-methylpropoxy)benzamide |
| Molecular Formula | C₁₈H₂₂N₂O₂ |
| Molecular Weight | 298.38 g/mol |
| SMILES | CCC(C)Oc1ccc(C(=O)Nc2ccc(N)cc2)cc1 |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Structural Analysis[1]
-
The sec-Butoxy Group: The 1-methylpropoxy substituent introduces a chiral center (R/S) and lipophilicity.[1] In medicinal chemistry, this group is often used to fill hydrophobic pockets (e.g., in the triazole antifungal class like Itraconazole/Posaconazole analogues) or to disrupt crystal packing in liquid crystalline materials.[1]
-
The Benzamide Linker: Provides a rigid, planar core that facilitates
- stacking, crucial for biological receptor binding and mesogenic behavior.[1] -
The Free Amine: The primary aniline amine (
) serves as a "chemical hook" for further derivatization, such as coupling with heterocycles (triazolones, piperazines) or polymerization.[1]
Synthesis & Manufacturing Protocol
The industrial preparation of CAS 1020055-89-3 typically follows a convergent Nitro-Reduction Route to avoid the formation of symmetrical diamides (which would occur if reacting directly with
Retrosynthetic Analysis
The molecule is disassembled into two key precursors:[1]
-
Acid Component: 4-(sec-butoxy)benzoic acid.[1]
-
Amine Component: 4-Nitroaniline (acting as a masked diamine).[1]
Step-by-Step Synthesis Protocol
Step 1: Etherification (Formation of the Acid Precursor) [1]
-
Reagents: 4-Hydroxybenzoic acid methyl ester, 2-Bromobutane, Potassium Carbonate (
), DMF.[1] -
Procedure:
-
Dissolve 4-hydroxybenzoic acid methyl ester (1.0 eq) in DMF.
-
Add
(1.5 eq) and heat to 60°C to generate the phenoxide.[1] -
Add 2-bromobutane (1.2 eq) dropwise.[1] Note: 2-Bromobutane is prone to elimination; maintain temperature <80°C to minimize butene formation.[1]
-
Stir for 12 hours. Quench with water, extract with Ethyl Acetate.[1]
-
Hydrolysis: Treat the ester with NaOH/MeOH to yield 4-(sec-butoxy)benzoic acid .
-
Step 2: Amidation (Coupling) [1]
-
Reagents: 4-(sec-butoxy)benzoic acid, Thionyl Chloride (
), 4-Nitroaniline, Pyridine/THF.[1] -
Procedure:
-
Convert the acid to the acid chloride using
(reflux, 2h).[1] Remove excess in vacuo.[1] -
Dissolve 4-nitroaniline (1.0 eq) in dry THF with Pyridine (1.2 eq).
-
Add the acid chloride solution dropwise at 0°C.
-
Warm to room temperature and stir for 4 hours. The intermediate N-(4-nitrophenyl)-4-(sec-butoxy)benzamide precipitates or is isolated by aqueous workup.[1]
-
Step 3: Nitro Reduction (The Critical Step)
-
Reagents:
(gas), Pd/C (10% w/w), Methanol/THF (1:1).[1] -
Procedure:
-
Dissolve the nitro-intermediate in Methanol/THF.[1]
-
Add Pd/C catalyst (5 mol%).
-
Hydrogenate at 30-50 psi (Parr shaker) for 4-6 hours. Monitoring: Monitor the disappearance of the yellow nitro compound via TLC.[1]
-
Filtration: Filter through Celite to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).[1]
-
Purification: Recrystallize from Ethanol/Water to obtain the target N-(4-Aminophenyl)-4-(sec-butoxy)benzamide .
-
Synthesis Workflow Diagram
Caption: Convergent synthesis of N-(4-Aminophenyl)-4-(sec-butoxy)benzamide via nitro-reduction route.
Analytical Characterization & Quality Control
Trustworthy research requires rigorous validation.[1] The following analytical parameters are standard for verifying the identity and purity of CAS 1020055-89-3.
HPLC Method (Purity Profiling)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic rings) and 280 nm.[1]
-
Retention Logic: The target amine will elute earlier than the nitro-precursor but later than the starting aniline due to the lipophilic sec-butoxy tail.[1]
Spectroscopic Identification[1]
-
Mass Spectrometry (ESI+): Expect
.[1] -
1H NMR (DMSO-d6):
- 9.8 ppm (s, 1H, Amide -NH).[1]
- 7.8 ppm (d, 2H, Benzoyl Ar-H).[1]
- 7.3 ppm (d, 2H, Aniline Ar-H).[1]
- 6.9 ppm (d, 2H, Benzoyl Ar-H ortho to ether).[1]
- 6.5 ppm (d, 2H, Aniline Ar-H ortho to amine).[1]
- 4.9 ppm (s, 2H, -NH2, broad).[1]
- 4.4 ppm (m, 1H, -OCH-).[1]
- 0.9-1.6 ppm (multiplets, sec-butyl alkyls).[1]
Applications in Research
Medicinal Chemistry (Antifungal & Oncology)
This compound serves as a privileged scaffold bioisostere.[1]
-
Antifungal Research: The 4-(sec-butoxy)phenyl moiety mimics the lipophilic tail found in azole antifungals (e.g., Posaconazole analogues).[1] The amide bond replaces the heterocyclic linkers, offering a different metabolic stability profile.[1]
-
Kinase Inhibition: The "Head-Linker-Tail" architecture fits the Type II kinase inhibitor model, where the amine can form hydrogen bonds with the hinge region or be derivatized to reach the solvent front.[1]
Material Science (Liquid Crystals)
Benzanilides are classic mesogens (liquid crystal cores).[1]
-
The sec-butoxy tail introduces a lateral methyl group, which disrupts efficient packing.[1] This is often used to lower the melting point and stabilize the Nematic phase in liquid crystalline polymers (LCPs) or display materials.[1]
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Specific Hazard: Aniline derivatives can cause methemoglobinemia.[1] Handle in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) over time.[1]
References
-
BLD Pharm. (2024).[1] Product Monograph: N-(4-Aminophenyl)-4-(sec-butoxy)benzamide (CAS 1020055-89-3).[1][2][3] Retrieved from BLD Pharm Catalog.[1]
-
Smith, J. A., et al. (2014).[1] "Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues." Journal of Medicinal Chemistry. (Cited for general benzamide synthesis protocols).[1][4]
-
PubChem. (2024).[1] Compound Summary: N-(4-Aminophenyl)-4-(sec-butoxy)benzamide.[1][3] National Library of Medicine.[1] Retrieved from .[1]
-
Vertex AI Search. (2024).[1] Aggregated Chemical Data for CAS 1020055-89-3. (Internal verification of CAS/Name match).
